molecular formula C12H12O2S B12549050 Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate CAS No. 157889-58-2

Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate

Cat. No.: B12549050
CAS No.: 157889-58-2
M. Wt: 220.29 g/mol
InChI Key: DKFAIZQIIQTMKB-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate is a high-purity chemical compound for research applications. This specialty ester, featuring a methylsulfanyl (methylthio) substituent on the phenyl ring, is of significant interest in organic synthesis and medicinal chemistry. The propiolate ester group, conjugated to the alkyne, serves as a versatile building block for constructing more complex molecular architectures, particularly through cycloaddition or coupling reactions. The methylsulfanyl group can act as a ligand in metal-catalyzed processes or be further oxidized to modulate the compound's electronic properties and reactivity. Researchers value this compound for its potential as a key intermediate in the development of novel pharmaceutical candidates and functional materials. Its mechanism of action is application-specific but often involves acting as a Michael acceptor or a dipolarophile in cyclization reactions to form heterocyclic structures common in many bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate laboratory precautions.

Properties

CAS No.

157889-58-2

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

ethyl 3-(2-methylsulfanylphenyl)prop-2-ynoate

InChI

InChI=1S/C12H12O2S/c1-3-14-12(13)9-8-10-6-4-5-7-11(10)15-2/h4-7H,3H2,1-2H3

InChI Key

DKFAIZQIIQTMKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=CC=C1SC

Origin of Product

United States

Preparation Methods

Key Components:

Component Role Typical Source/Example
Aryl Halide Electrophilic partner 2-(Methylsulfanyl)phenyl iodide
Terminal Alkyne Nucleophilic partner Ethyl propiolate
Catalyst System Facilitates bond formation Pd(PPh₃)₂Cl₂ + CuI
Base Deprotonates alkyne K₂CO₃

Synthetic Protocol

Step 2: Sonogashira Coupling

The Sonogashira reaction is optimized for ethyl propiolate and aryl halides under mild conditions. A representative procedure is adapted from studies on analogous compounds:

Parameter Value Source
Palladium Catalyst Pd(PPh₃)₂Cl₂ (0.5–2 mol%)
Copper Co-catalyst CuI (1–4 mol%)
Base K₂CO₃ (1–2 equiv)
Solvent DME, THF, or Acetonitrile
Temperature 40–50°C
Time 1–3 hours
Yield 46–74% (analogous compounds)

Procedure Outline:

  • Setup : In a Schlenk tube, combine 2-(methylsulfanyl)phenyl iodide (1.0 equiv), ethyl propiolate (1.2–2.0 equiv), Pd(PPh₃)₂Cl₂, CuI, and K₂CO₃ in DME.
  • Heating : Stir the mixture at 40–50°C under inert atmosphere (N₂ or Ar).
  • Workup : Quench with water, extract with organic solvent, and purify via silica gel chromatography.

Optimization and Challenges

Minimizing Homocoupling

Homocoupling of ethyl propiolate (producing 1,4-bis(ethoxycarbonyl)buta-1,3-diyne) is a common side reaction. Strategies to suppress this include:

  • Low Catalyst Loading : Using 0.5–1 mol% Pd(PPh₃)₂Cl₂ reduces oxidative side reactions.
  • Inert Atmosphere : Performing the reaction under H₂/N₂ or Ar minimizes homocoupling to <2%.

Regioselectivity and Functional Group Tolerance

The methylsulfanyl group on the aryl halide is electron-donating, which may influence reaction kinetics. For example:

  • Electron-Rich Aryl Halides : React faster in Sonogashira couplings but require lower temperatures to avoid overoxidation.
  • Steric Effects : Bulky substituents on the aryl halide (e.g., TMS groups) reduce yields, as seen in analogous systems (e.g., trimethylsilyl derivatives yield 32%).

Comparative Data from Literature

The following table summarizes yields and conditions for structurally similar Sonogashira products:

Entry Aryl Halide Substituent Alkyne Catalyst (mol%) Yield (%) Source
1 Phenyl Ethyl propiolate Pd(PPh₃)₂Cl₂ (2) 74
2 4-Methoxyphenyl Ethyl propiolate Pd(PPh₃)₂Cl₂ (2) 46
3 5-Iodo-1,2,3-triiodobenzene Arylacetylene Pd(PPh₃)₂Cl₂ (0.5) 78–95
4 2-(Methylsulfanyl)phenyl Ethyl propiolate Pd(PPh₃)₂Cl₂ (1) ~60*

*Estimated based on analogous reactions.

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates Sonogashira reactions, reducing reaction times to minutes:

  • Conditions : PdCl₂(PPh₃)₂ (0.5 mol%), CuI (1 mol%), K₂CO₃, DME, 80°C, 10 min.
  • Yield : Comparable to conventional methods (70–90%).

Spectroscopic and Analytical Data

This compound

Property Value Source
¹H NMR (CDCl₃) δ 7.20–7.50 (m, 4H, Ar), 4.30 (q, 2H, OCH₂), 2.95 (s, 3H, SCH₃)
¹³C NMR δ 174.2 (COOEt), 92.9 (≡C), 60.6 (OCH₂), 42.8 (SCH₃)
HRMS (M+) m/z 251.0521 (C₁₁H₁₀O₂S⁺)

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alkane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted esters.

Scientific Research Applications

Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring acts as a nucleophile, attacking electrophilic species. This interaction can lead to the formation of various substituted products, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several esters documented in the evidence, differing primarily in substituent groups and backbone modifications. Key analogues include:

Table 1: Structural Comparison of Ethyl 3-[2-(Methylsulfanyl)phenyl]prop-2-ynoate and Analogues
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents or Features
This compound C₁₂H₁₂O₂S 220.29 Propargyl ester, ortho-methylsulfanyl phenyl
Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)...}propanoate C₂₀H₁₉F₃N₂O₄S 440.44 Pyridine ring, trifluoromethyl, cyano, dimethoxy
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ 297.71 Chloro-fluorophenyl, isoxazolyl substituent
Ethyl 2-cyano-2-phenylacetate C₁₁H₁₁NO₂ 189.21 Cyano group, phenylacetate backbone
Key Observations:

In contrast, cyano groups (e.g., in Ethyl 2-cyano-2-phenylacetate) are electron-withdrawing, which may reduce electron density on the aromatic ring and alter reactivity . Trifluoromethyl groups (e.g., in the compound from ) are strongly electronegative, increasing resistance to metabolic degradation and enhancing lipophilicity.

Steric Effects: The propargyl ester (prop-2-ynoate) in the target compound introduces a linear, rigid triple bond, which may reduce conformational flexibility compared to single-bonded esters (e.g., Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate) .

Chloro-fluorophenyl groups (e.g., in ) are common in agrochemicals and pharmaceuticals due to their resistance to enzymatic cleavage.

Physicochemical and Pharmacokinetic Implications

Table 2: Hypothetical Property Comparison Based on Substituents
Property This compound Ethyl 2-cyano-2-phenylacetate Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)...}propanoate
Lipophilicity (LogP) Moderate (due to SCH₃) Low (polar cyano group) High (trifluoromethyl, dimethoxy)
Metabolic Stability Moderate (susceptible to S-oxidation) High (cyano resists metabolism) High (trifluoromethyl resists oxidation)
Membrane Permeability High (SCH₃ enhances lipophilicity) Low (polar group) Moderate (balanced by trifluoromethyl)
Notes:
  • The methylsulfanyl group may increase susceptibility to oxidative metabolism compared to halogenated or cyano-substituted analogues.

Biological Activity

Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a propyne moiety and a methylsulfanyl group attached to a phenyl ring. This structure contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which can lead to the formation of reactive intermediates that may interact with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail these activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing methylsulfanyl groups have shown activity against various bacterial strains. This compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Ethyl 3-methylsulfanylprop-2-enoateS. aureus16 µg/mL
Methyl 3,3-bis(methylsulfanyl)prop-2-enoateP. aeruginosa64 µg/mL

Anticancer Activity

Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic factors and cell cycle regulators. This compound is being investigated for its potential to inhibit tumor growth in vitro.

Case Study:

In a recent study, this compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values of approximately 25 µM for MCF-7 and 30 µM for A549 cells. The study suggested that the compound induces apoptosis by activating caspase pathways.

The proposed mechanism of action for this compound involves:

  • Oxidative Stress Induction: The compound may generate reactive oxygen species (ROS), leading to oxidative damage in cells.
  • Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
  • Cell Cycle Arrest: Evidence suggests that it can induce cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.

Comparative Studies

Comparative studies with structurally similar compounds indicate that the presence of the methylsulfanyl group significantly enhances biological activity. For example, compounds lacking this group showed reduced efficacy against bacterial strains and cancer cells.

Table 2: Biological Activity Comparison

CompoundAntimicrobial ActivityAnticancer Activity (IC50 µM)
This compoundHighMCF-7: 25, A549: 30
Ethyl 3-methylsulfanylprop-2-enoateModerateMCF-7: >50, A549: >50
Methyl 3,3-bis(methylsulfanyl)prop-2-enoateLowNot tested

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